molecular formula C15H11N5O2S B2866717 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034452-74-7

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2866717
CAS RN: 2034452-74-7
M. Wt: 325.35
InChI Key: PXRYAMDQBRYBFG-UHFFFAOYSA-N
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Description

The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide” is a complex organic molecule that belongs to the class of compounds known as triazolopyridazines . These compounds are characterized by a triazole ring fused with a pyridazine ring. The presence of a thiophene and a furan ring further adds to the complexity of this molecule .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used . For instance, it has been suggested that similar compounds can undergo bioactivation to form a chemically reactive intermediate . This process involves the formation of a glutathione conjugate and covalent binding to proteins .

Scientific Research Applications

Anti-tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . It’s part of a series of novel substituted derivatives that were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antibacterial Activity

Triazolo pyrazine derivatives, which include the compound , have shown antibacterial activities . They were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Antifungal Applications

The compound belongs to the class of triazoles, which are known for their antifungal properties . Triazole-containing drugs like fluconazole and voriconazole are commercially available and widely used for their antifungal effects .

Anticancer Activity

The compound has been synthesized and tested for its anticancer activity . Specifically, it was evaluated for its cytotoxic activity against breast cancer cell lines .

Antiviral Potential

Triazole derivatives, including the compound , have been synthesized and studied for their antiviral potential .

Anti-inflammatory and Analgesic Effects

Triazoles, including the compound , are known for their anti-inflammatory and analgesic effects . They are present in a number of drug classes used for these purposes .

Antiepileptic Applications

Triazole-containing drugs, such as rufinamide, are used as antiepileptics . The compound , being a triazole derivative, could potentially have similar applications .

Antidepressant Applications

Triazole-containing drugs, such as trazodone and nefazodone, are used as antidepressants . The compound , being a triazole derivative, could potentially have similar applications .

Future Directions

The compound and its derivatives could be further explored for their potential pharmacological activities . For instance, they could be tested for their antimicrobial, antiviral, and antitumor activities . Additionally, modifications could be made to the molecule to improve its pharmacokinetic properties and reduce potential toxicity .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might target enzymes or proteins essential for the survival and replication of this bacterium.

Mode of Action

Triazole compounds, which this compound is a derivative of, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This suggests that the compound might interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that such studies could provide insights into the ADME properties of this compound.

properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-15(11-3-1-7-22-11)16-9-14-18-17-13-6-5-10(19-20(13)14)12-4-2-8-23-12/h1-8H,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRYAMDQBRYBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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